Cas no 1803689-01-1 (2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde)

2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde is a versatile heterocyclic compound featuring a reactive aldehyde group and a difluoromethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, which is advantageous in drug design. The amino and aldehyde functionalities provide multiple sites for further derivatization, enabling the synthesis of complex heterocycles or bioactive molecules. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or agrochemicals. The compound’s stability under standard conditions ensures reliable handling and storage.
2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde structure
1803689-01-1 structure
Product Name:2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde
CAS No:1803689-01-1
MF:C8H8F2N2O
MW:186.158728599548
CID:4856687
Update Time:2025-06-11

2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde
    • Inchi: 1S/C8H8F2N2O/c1-4-2-6(7(9)10)12-8(11)5(4)3-13/h2-3,7H,1H3,(H2,11,12)
    • InChI Key: AECWJGMKGQOETE-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C)C(C=O)=C(N)N=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • XLogP3: 1.5
  • Topological Polar Surface Area: 56

2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029065368-1g
2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde
1803689-01-1 97%
1g
$1,549.60 2022-04-02

2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde Related Literature

Additional information on 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde

Introduction to 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde (CAS No. 1803689-01-1)

2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1803689-01-1, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aldehyde features a pyridine core substituted with an amino group, a difluoromethyl moiety, and a methyl group, making it a versatile intermediate for synthesizing biologically active molecules. The presence of the aldehyde functional group at the 3-position enhances its reactivity, facilitating further derivatization and functionalization.

The compound's structural attributes position it as a valuable building block in medicinal chemistry. Pyridine derivatives are widely recognized for their role in drug development due to their ability to interact with biological targets such as enzymes and receptors. The incorporation of electron-withdrawing groups like the aldehyde and difluoromethyl substituents can modulate the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The difluoromethyl group in 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde contributes to these desirable properties, making it an attractive candidate for designing novel therapeutics. Studies have demonstrated that fluorine atoms can significantly alter the pharmacological activity of molecules by affecting their lipophilicity, solubility, and interaction with biological systems.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The pyridine scaffold serves as an effective platform for designing kinase inhibitors due to its ability to mimic ATP binding pockets. Researchers have leveraged derivatives of 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde to develop potent inhibitors targeting specific kinases, which have shown promise in preclinical studies.

Furthermore, the aldehyde functionality at the 3-position provides a convenient handle for further chemical modifications. This reactivity allows for the introduction of diverse substituents through condensation reactions, forming amides, imines, or Schiff bases—structures that are prevalent in many bioactive compounds. Such modifications can fine-tune the pharmacological properties of the lead molecule, optimizing its efficacy and selectivity.

The agrochemical sector has also explored derivatives of this compound for their potential as pesticides or herbicides. The structural features of 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde contribute to its ability to interact with biological targets in plants and pests, offering a foundation for developing novel crop protection agents. Recent research indicates that fluorinated pyridines exhibit improved stability against environmental degradation, enhancing their effectiveness as agrochemicals.

From a synthetic chemistry perspective, 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde serves as a key intermediate in multi-step synthetic routes. Its accessibility through established synthetic protocols makes it a practical choice for researchers aiming to explore new chemical space. Advances in catalytic methods have further streamlined its preparation, enabling scalable production for both academic and industrial applications.

The compound's versatility extends to material science applications as well. Fluorinated pyridines are known to exhibit unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. The combination of electron-donating and withdrawing groups in 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde can be exploited to design molecules with tailored charge transport characteristics.

In conclusion, 2-Amino-6-(difluoromethyl)-4-methylpyridine-3-carboxaldehyde (CAS No. 1803689-01-1) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its structural features make it an invaluable intermediate for drug discovery and material development. As research continues to uncover new synthetic strategies and biological applications, this compound is poised to remain at the forefront of scientific innovation.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.